molecular formula C15H20N2O B037780 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole CAS No. 111963-87-2

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole

Cat. No.: B037780
CAS No.: 111963-87-2
M. Wt: 244.33 g/mol
InChI Key: VPDWMZWOWRKIQD-UHFFFAOYSA-N
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Description

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 5-position of the indole ring and a 1-methylpiperidin-4-yl group at the 3-position.

Scientific Research Applications

Chemistry

In chemistry, 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is often used in structure-activity relationship (SAR) studies to understand the effects of structural modifications on biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. It may also find applications in the production of specialty chemicals and intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the piperidine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the indole ring or the piperidine moiety, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, such as halogenation or nitration, at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of 5-formyl-3-(1-methylpiperidin-4-yl)-1H-indole.

Mechanism of Action

The mechanism of action of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine moiety play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2-(1-methylpiperidin-4-yl)-1H-indole: Similar structure but with the piperidine moiety at the 2-position.

    5-methoxy-3-(1-ethylpiperidin-4-yl)-1H-indole: Similar structure but with an ethyl group instead of a methyl group on the piperidine moiety.

    5-methoxy-3-(1-methylpiperidin-4-yl)-2H-indole: Similar structure but with a different hydrogenation state of the indole ring.

Uniqueness

The unique combination of the methoxy group at the 5-position and the 1-methylpiperidin-4-yl group at the 3-position of the indole ring gives 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole distinct chemical and biological properties

Properties

IUPAC Name

5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-4,9-11,16H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDWMZWOWRKIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464089
Record name 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111963-87-2
Record name 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Methoxy-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)indole (9.00 g, 37 mmol) was dissolved in 190 mL of ethanol/tetrahydrofuran/methanol (10:10:1). 10% palladium on carbon (2.2 g) was added, and the reaction mixture was hydrogenated at 40 p.s.i. in a Parr shaker for 96 hours. The mixture was filtered through celite, the catalyst was washed with ethanol, and the filtrate was concentrated in vacuo. The residue was chromatographed on silica gel (5-10% 2M ammonia-methanol/dichloromethane) to provide 8.79 g (97%) of the title compound. MS(m/e): 245 (M+). EA calculated for C14H19N3O: C, 68.54; H, 7.81; N, 17.13. Found: C, 68.40; H, 7.52; N, 16.90.
Quantity
9 g
Type
reactant
Reaction Step One
Name
ethanol tetrahydrofuran methanol
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step Two
Yield
97%

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